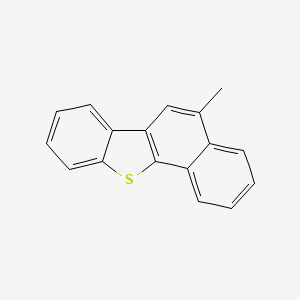
5-Methylbenzo(b)naphtho(2,1-d)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylbenzo(b)naphtho(2,1-d)thiophene is an organic compound with the molecular formula C₁₇H₁₂S. It belongs to the class of polycyclic aromatic sulfur heterocycles, which are known for their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo(b)naphtho(2,1-d)thiophene typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a practical route to obtain the desired thiophene-fused aromatic system.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo(b)naphtho(2,1-d)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Methylbenzo(b)naphtho(2,1-d)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 5-Methylbenzo(b)naphtho(2,1-d)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo(b)naphtho(2,1-d)thiophene: Lacks the methyl group at the 5-position.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring but lacks the naphthalene structure.
Naphtho(2,1-b)thiophene: Similar structure but different fusion pattern of the thiophene ring.
Uniqueness
5-Methylbenzo(b)naphtho(2,1-d)thiophene is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
4567-49-1 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
5-methylnaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-15-13-7-4-5-9-16(13)18-17(15)14-8-3-2-6-12(11)14/h2-10H,1H3 |
InChI Key |
LCIWJCAUAOQCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















